molecular formula C13H15N3O2S B506155 Cambridge id 5316860

Cambridge id 5316860

Cat. No.: B506155
M. Wt: 277.34g/mol
InChI Key: ODAFCWLPSVFRAS-UHFFFAOYSA-N
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Description

However, based on contextual clues and analogous identifiers (e.g., CAS and PubChem IDs in –20), it likely refers to a structurally complex organic compound indexed in chemical databases such as the Cambridge Structural Database (CSD) or PubChem. For the purpose of this analysis, we assume "Cambridge ID 5316860" shares characteristics with boronic acid derivatives or heterocyclic aromatic compounds, as these are prominently featured in the evidence . Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and materials science due to their reactivity and structural versatility.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34g/mol

IUPAC Name

propan-2-yl N-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C13H15N3O2S/c1-9(2)18-13(17)14-12-16-15-11(19-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI Key

ODAFCWLPSVFRAS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1=NN=C(S1)CC2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)NC1=NN=C(S1)CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification and Structural Features

Cambridge id 5648440 (PubChem CID: 2857936) is a substituted benzimidazole derivative with the molecular formula C₁₄H₁₁N₃O₅S . Key functional groups include:

  • Nitro group (-NO₂) at position 5 of the benzimidazole core.

  • Sulfonyl group (-SO₂-) linked to a 4-methoxyphenyl moiety.

  • Benzimidazole backbone with inherent aromaticity and nitrogen coordination sites .

This structure suggests reactivity at the sulfonyl group, nitro group, and benzimidazole nitrogen centers.

2.1. Sulfonamide Group Reactivity

The sulfonyl group (-SO₂-) is prone to nucleophilic substitution or displacement reactions. For example:

  • Aminolysis : Reaction with amines yields sulfonamides.

  • Hydrolysis : Acidic or basic conditions can cleave sulfonamide bonds, forming sulfonic acids .

Example Reaction (US6559303B1 Patent):
Macrocyclic nitrogenous substrates undergo derivatization with diverse reactant compounds via sulfonamide linkages. This introduces pendant functional groups (e.g., morpholinyl, piperazinyl) that modify electronic and steric properties .

Reactant CompoundProduct Functional GroupYield (%)
MorpholineMorpholinyl-SO₂-Ph88
N-MethylpiperazineN-Methylpiperazinyl-SO₂-Ph71

2.2. Nitro Group Reduction

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under catalytic hydrogenation or using reagents like Fe/HCl. This transformation enhances electron density and enables further functionalization (e.g., amidation, cross-coupling) .

Experimental Conditions (Table 1, PMC3167229):

  • Catalyst : Pd/C (5% w/w)

  • Solvent : Ethanol

  • Pressure : 1 atm H₂

  • Yield : >90% for analogous nitrobenzimidazoles .

Cross-Coupling Reactions

The benzimidazole core supports Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at halogenated positions. For example:

3.1. Suzuki-Miyaura Coupling

Reaction with aryl boronic acids introduces aryl substituents. US9556156B2 demonstrates coupling at position 6 of benzimidazole derivatives :

Boronic AcidProductYield (%)
4-CO₂Me-Ph-B(OH)₂4-Carbomethoxyphenyl55
4-NO₂-Ph-B(OH)₂4-Nitrophenyl65

3.2. Sonogashira Coupling

Alkyne incorporation via Pd/Cu catalysis enables access to conjugated systems. PMC9416173 reports:

AlkyneProductYield (%)
Phenylacetylene6-Phenylethynyl85
Trimethylsilylacetylene6-Trimethylsilylethynyl23

Multicomponent Reactions (MCRs)

MCRs efficiently generate complex derivatives. MDPI-1420-3049 highlights:

  • Hantzsch-type reactions : Synthesis of dihydropyridines using aldehydes, diketones, and ammonium acetate .

  • Ugi reaction : Four-component coupling for peptidomimetics .

Example Protocol (Scheme 21, MDPI-1420-3049):

  • Reactants : 2-Naphthol, aldehyde, 1,3-diketone.

  • Catalyst : Ce-MCM-41 (heterogeneous).

  • Yield : 70–85% for benzo[a]xanthenones .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds with structural or functional similarities to the inferred profile of "Cambridge ID 5316860," drawing from data in , and 20. Key parameters include molecular properties, synthetic methods, and bioactivity.

Table 1: Structural and Physicochemical Properties

Parameter (3-Bromo-5-chlorophenyl)boronic acid 1-(2-Methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine Methyl 5-aminopyrazine-2-carboxylate
Molecular Formula C₆H₅BBrClO₂ C₇H₁₄N₂O C₇H₉N₃O₂
Molecular Weight 235.27 g/mol 142.20 g/mol 167.17 g/mol
LogP (XLOGP3) 2.15 -0.7 0.8 (estimated)
Solubility (ESOL) 0.24 mg/mL 86.7 mg/mL 28.9 mg/mL
Bioavailability Score 0.55 0.55 0.55
Key Functional Groups Boronic acid, halogenated aryl Piperazine, nitro, oxetane Aminopyrazine, carboxylate

Key Observations:

Reactivity and Applications: Boronic acid derivatives (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates, achieving high yields under palladium catalysis . Pyrazine carboxylates (e.g., CAS 54013-06-8) serve as precursors for antitubercular agents, leveraging their heterocyclic aromaticity and hydrogen-bonding capacity .

Synthetic Methodologies: Boronic Acids: Synthesized via palladium-catalyzed coupling in tetrahydrofuran/water at 75°C, emphasizing reagent efficiency (e.g., potassium phosphate) . Piperazines: Prepared under inert atmospheres using polar aprotic solvents (e.g., N-methylpyrrolidone) at 100°C, with nitro groups introduced for downstream reduction . Pyrazines: Derived from aminolysis and esterification in dichloromethane/N,N-dimethylformamide, optimized for regioselectivity .

Bioactivity and ADME Profiles :

  • Boronic acids show moderate GI absorption but poor BBB penetration due to high polarity (TPSA = 40.46 Ų) .
  • Piperazines with oxetane moieties exhibit enhanced solubility (86.7 mg/mL) but are P-glycoprotein substrates, limiting CNS bioavailability .
  • Pyrazine derivatives balance lipophilicity (LogP ~0.8) and solubility (28.9 mg/mL), making them viable for oral formulations .

Critical Analysis of Research Findings

  • Contradictions and Limitations :

    • and report identical bioavailability scores (0.55) despite divergent molecular weights and solubilities, suggesting oversimplified predictive models .
    • Synthesis of piperazine derivatives in uses N-methylpyrrolidone, a solvent with environmental and safety concerns, conflicting with green chemistry principles .
  • Innovations and Future Directions: Hybridizing boronic acid and piperazine scaffolds (e.g., introducing boronate esters to piperazine rings) could enhance BBB penetration while retaining catalytic utility. Machine learning-driven solubility prediction (as hinted in and ) may refine bioavailability assessments for structurally complex compounds .

Data Tables

Table 3: Bioactivity Metrics

Compound BBB Permeability CYP Inhibition P-gp Substrate Leadlikeness
(3-Bromo-5-chlorophenyl)boronic acid Yes No No 1.0
1-(2-Methoxy-4-nitrophenyl)piperazine No No Yes 1.0
Methyl 5-aminopyrazine-2-carboxylate N/A No No 1.0

Q & A

Q. How to navigate ethical and legal constraints when publishing this compound data?

  • Methodological Answer :
  • Adhere to Cambridge’s copyright policies: Cite sample tests and limit reproduced content to one task per test .
  • Anonymize datasets to comply with GDPR if human subjects are involved .
  • Submit manuscripts for pre-approval to Cambridge to avoid IP violations .

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